Technical Guide: (2-Chlorophenyl)(phenyl)methanone (2-Chlorobenzophenone)
Technical Guide: (2-Chlorophenyl)(phenyl)methanone (2-Chlorobenzophenone)
CAS Number: 5162-03-8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chlorophenyl)(phenyl)methanone, also known as 2-Chlorobenzophenone (B131818). The document details its chemical and physical properties, spectral data, synthesis protocols, and its significant applications in pharmaceutical development and organic synthesis.
Compound Identification and Properties
(2-Chlorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 2-chlorophenyl group attached to a central carbonyl moiety.[1] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5162-03-8 | [2][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₃H₉ClO | [4][7][8][9][10] |
| Molecular Weight | 216.66 g/mol | [5][6][8][9] |
| IUPAC Name | (2-chlorophenyl)(phenyl)methanone | [5] |
| Synonyms | 2-Chlorobenzophenone, o-Chlorobenzophenone, Benzophenone (B1666685), 2-chloro- | [1][5][7][10] |
| Appearance | White to off-white or yellow crystalline powder | [1][11] |
| Melting Point | 44-47 °C | [6][11][12][] |
| Boiling Point | 330 °C | [6][11][12][] |
| Density | 1.18 - 1.207 g/cm³ | [12][] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol. | [12] |
Spectral Data
Detailed spectral information is crucial for the unambiguous identification and characterization of (2-Chlorophenyl)(phenyl)methanone.
Table 2: Spectral Data Summary
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 7.81-7.83 (m, 2H), 7.58-7.63 (m, 1H), 7.45-7.49 (m, 4H), 7.37-7.38 (m, 2H) | [14] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = 195.4, 138.6, 136.5, 133.8, 131.3, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7 | [14] |
| Mass Spectrum (EI-MS) | Molecular Ion (M⁺) expected at m/z 216.03 | [7][10] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The synthesis of chlorobenzophenones is typically achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with benzoyl chloride. It is important to note that this reaction yields a mixture of isomers, with the para-isomer (4-chlorobenzophenone) being the major product.[15][16] The ortho-isomer, (2-Chlorophenyl)(phenyl)methanone, is formed in smaller quantities (3–12%).[15]
Reaction: Chlorobenzene + Benzoyl Chloride → (2-Chlorophenyl)(phenyl)methanone + (4-Chlorophenyl)(phenyl)methanone
Methodology:
-
Reaction Setup: To a stirred solution of chlorobenzene in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[16][17][18]
-
Addition of Acylating Agent: Slowly add benzoyl chloride to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.[16]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified duration, which can range from several hours to days, to ensure completion.[16]
-
Work-up: The reaction is quenched by carefully pouring the mixture into cold dilute hydrochloric acid to decompose the aluminum chloride complex.[16][18]
-
Extraction: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[4][18]
-
Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified. Separation of the ortho- and para-isomers typically requires column chromatography.[18]
Caption: Friedel-Crafts acylation for the synthesis of chlorobenzophenones.
Protection of the Ketone Functionality
In multi-step syntheses, it is often necessary to protect the reactive ketone group to allow for selective transformations on the aromatic rings.[2]
Methodology (Microwave-Assisted Ketal Formation):
-
Materials: (2-Chlorophenyl)(phenyl)methanone, ethylene (B1197577) glycol, p-Toluenesulfonic acid (PTSA), and toluene (B28343).[2]
-
Procedure: In a flask suitable for a microwave reactor, combine (2-Chlorophenyl)(phenyl)methanone (0.1 mol), ethylene glycol (0.5 mol), PTSA (0.003 mol), and toluene (84 mL).[2]
-
Reaction: Assemble the flask with a Dean-Stark apparatus in the microwave reactor and heat. The use of microwave irradiation can lead to high yields and short reaction times.[2]
-
Work-up: After completion, the reaction mixture is cooled and washed with a 5% sodium hydrogen carbonate solution and water.[2]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the protected product, 2-Chlorobenzophenone ethylene ketal.[2]
Applications in Drug Development and Medicinal Chemistry
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous bioactive molecules.[19] (2-Chlorophenyl)(phenyl)methanone and its derivatives are important intermediates in the synthesis of various pharmaceuticals.
Precursor for Benzodiazepines
One of the most significant applications of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs.[2] The protected form, 2-chlorobenzophenone ethylene ketal, is a key intermediate in the production of drugs like Clonazepam.[2] The synthetic pathway involves protection of the ketone, followed by nitration, reduction of the nitro group to an amine, and subsequent deprotection and cyclization.[2] Derivatives such as (2-amino-5-chlorophenyl)(phenyl)methanone are direct precursors in the synthesis of diazepam.[20][21]
Caption: Synthetic pathway from 2-chlorobenzophenone to benzodiazepines.
Biological Activity of Related Compounds
While (2-Chlorophenyl)(phenyl)methanone is primarily an intermediate, its structural analogues have shown notable biological activity. For instance, a metabolite of the benzodiazepine phenazepam, 2-amino-5-bromo-2'-chlorobenzophenone, has been shown to have an inhibitory effect on glycine (B1666218) receptors and a weak potentiating effect on NMDA receptors in rat hippocampal neurons.[] This suggests that benzophenone derivatives can interact with key central nervous system receptors. Furthermore, various synthetic benzophenone motifs have been investigated for anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[19] Some derivatives have also been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.[19]
Other Applications
Beyond pharmaceuticals, (2-Chlorophenyl)(phenyl)methanone and related compounds have other industrial uses:
-
Photoinitiators: Benzophenones are known for their ability to absorb UV light and are used as photoinitiators in UV-curable coatings, inks, and in the photocrosslinking of polymers like polyethylene.[1][6][11]
-
Organic Synthesis: It serves as a building block for other complex molecules, such as 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate.[6][11]
Safety and Handling
(2-Chlorophenyl)(phenyl)methanone is classified as an irritant and may be harmful if swallowed.[12] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. CAS 5162-03-8: 2-Chlorobenzophenone | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Synthesis routes of (2-Chlorophenyl)(phenyl)methanone [benchchem.com]
- 5. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Chlorophenyl)phenyl-methanone | 5162-03-8 [chemicalbook.com]
- 7. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 8. Synthonix, Inc > 5162-03-8 | (2-Chlorophenyl)(phenyl)methanone [synthonix.com]
- 9. scbt.com [scbt.com]
- 10. Methanone, (2-chlorophenyl)phenyl- [webbook.nist.gov]
- 11. (2-Chlorophenyl)phenyl-methanone CAS:5162-03-8 – boyangchemical Suppliers [boyang-chemical.com]
- 12. (2-Chlorophenyl)phenyl-methanone CAS#: 5162-03-8 [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Friedel-Crafts Acylation [www1.udel.edu]
- 19. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. organic chemistry - Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
